molecular formula C9H11NO2 B2541879 4-Ethyl-2-methyl-1-nitrobenzene CAS No. 102878-76-2

4-Ethyl-2-methyl-1-nitrobenzene

Cat. No.: B2541879
CAS No.: 102878-76-2
M. Wt: 165.192
InChI Key: JRFWREBLPZKNNR-UHFFFAOYSA-N
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Description

4-Ethyl-2-methyl-1-nitrobenzene (C₉H₁₁NO₂; molecular weight 165.19 g/mol) is a nitro-substituted aromatic compound with ethyl and methyl substituents at positions 4 and 2, respectively. Its structure confers distinct physicochemical properties, including moderate solubility in organic solvents like DMSO, methanol, and PEG300. Key data from GLPBIO (2017) include:

  • Solubility: 1 mM solution requires 6.05 mL of solvent for 1 mg of compound (higher solubility at elevated temperatures due to improved kinetic dissolution) .
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month. Repeated freeze-thaw cycles degrade stability .
  • Purity: >98%, validated via COA (Certificate of Analysis) and SDS (Safety Data Sheet) .

This compound is primarily used in research settings, particularly in synthetic chemistry and material science, due to its nitro group’s electrophilic reactivity and alkyl substituents’ steric effects.

Properties

IUPAC Name

4-ethyl-2-methyl-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFWREBLPZKNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfonation: Sulfuric acid or oleum.

    Nitration: Mixed acid (concentrated sulfuric acid and nitric acid).

Major Products Formed

    Reduction: 4-Ethyl-2-methyl-1-aminobenzene.

    Halogenation: 4-Ethyl-2-methyl-1-nitro-3-chlorobenzene or 4-Ethyl-2-methyl-1-nitro-3-bromobenzene.

    Sulfonation: this compound-3-sulfonic acid.

    Nitration: 4-Ethyl-2-methyl-1,3-dinitrobenzene.

Scientific Research Applications

4-Ethyl-2-methyl-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methyl-1-nitrobenzene primarily involves its interactions with biological molecules through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include enzymes that catalyze the reduction of nitro groups and pathways related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 4-Ethyl-2-methyl-1-nitrobenzene with its closest analog, 2-Chloro-1-ethyl-4-nitrobenzene (C₈H₈ClNO₂; molecular weight 185.61 g/mol) :

Property This compound 2-Chloro-1-ethyl-4-nitrobenzene
Molecular Formula C₉H₁₁NO₂ C₈H₈ClNO₂
Substituents Nitro (1), Ethyl (4), Methyl (2) Nitro (4), Ethyl (1), Chloro (2)
Molecular Weight 165.19 g/mol 185.61 g/mol
Electron Effects Nitro (EWG), Ethyl/Methyl (EDG) Nitro (EWG), Chloro (EWG), Ethyl (EDG)
Polarity Moderate (alkyl groups reduce polarity) High (chloro increases polarity)

Key Observations :

  • The positioning of substituents alters electronic environments: in the target compound, the nitro group at position 1 directs further substitutions to meta positions, whereas in the chloro analog, the nitro at position 4 creates a para-directing effect relative to ethyl .

Solubility and Stability

Parameter This compound 2-Chloro-1-ethyl-4-nitrobenzene
Solubility in DMSO 6.05 mL (1 mM for 1 mg) Not reported
Storage Stability -80°C (6 months), -20°C (1 month) No data available
Degradation Risks Freeze-thaw cycles destabilize Likely sensitive to light/moisture

The methyl group in this compound improves lipophilicity, enhancing compatibility with organic solvents like DMSO. In contrast, the chloro analog’s solubility profile remains undocumented but is theorized to be lower in hydrophobic media due to increased polarity.

Biological Activity

4-Ethyl-2-methyl-1-nitrobenzene is an organic compound that has garnered attention in various fields of biological research due to its potential applications and effects on living organisms. This article presents an overview of the biological activity of this compound, including its synthesis, toxicological profile, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its nitro group (-NO2) attached to a benzene ring that also bears ethyl and methyl substituents. The synthesis of this compound typically involves the nitration of 4-ethyl-2-methylphenol or related aromatic compounds using a mixture of nitric and sulfuric acids.

Toxicological Profile

The toxicological implications of nitrobenzene derivatives, including this compound, have been extensively studied. Nitro compounds are known for their potential to induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing oxygen transport in the blood. For instance, cases have been reported where individuals suffered severe health effects following exposure to nitrobenzene, leading to fatalities due to high levels of methemoglobin in the bloodstream .

Insecticidal Activity

Research indicates that nitrobenzene derivatives can exhibit insecticidal properties. A study on related compounds demonstrated significant lethality against various pest species at concentrations around 500 mg/L. For example, certain derivatives showed mortality rates exceeding 70% against target pests such as Mythimna separate and Helicoverpa armigera . While specific data on this compound's insecticidal efficacy is limited, its structural similarities with other active compounds suggest potential activity.

Case Studies and Research Findings

Several case studies highlight the biological implications of nitrobenzene exposure:

  • Severe Methemoglobinemia : An 82-year-old male ingested a substance containing nitrobenzene and developed severe methemoglobinemia, resulting in death four days later . Blood analysis revealed a nitrobenzene concentration of 3.2 µg/mL.
  • Acute Toxicity : A 17-year-old girl presented with unconsciousness after ingesting an unknown quantity of nitrobenzene. Despite treatment, her condition deteriorated rapidly, leading to death due to complications related to methemoglobinemia .

These cases underscore the importance of understanding the biological activity and toxicity associated with nitro compounds.

Summary Table of Biological Activities

Activity Description Reference
Insecticidal ActivityPotential lethal effects against pests; mortality rates >70% observed in related compounds
MethemoglobinemiaSignificant health risks associated with exposure; documented fatalities from nitrobenzene ingestion
Toxicological EffectsInduces oxidative stress and affects hemoglobin function

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